molecular formula C8H5Cl2NO B3033189 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile CAS No. 93842-97-8

2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile

Cat. No. B3033189
CAS RN: 93842-97-8
M. Wt: 202.03
InChI Key: VMBJRKFGAMINPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetonitrile derivatives can involve various chemical reactions. For instance, the photodenitrogenation of a diethoxy-substituted diazene in nonprotic solvents like acetonitrile can lead to the formation of a diradical intermediate, as discussed in the study of a localized singlet diradical . Similarly, the photolysis of chlorinated biphenyls in acetonitrile-water solutions can lead to unusual acetonitrile adducts, indicating that acetonitrile can participate in photochemical reactions .

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives can be complex and is often studied using spectroscopic methods and computational chemistry. For example, the structure of optically pure bis(pentafluorophenyl)ethane-1,2-diol, synthesized from a hydroxyacetonitrile derivative, was determined by X-ray structural analysis . This suggests that similar analytical techniques could be applied to study the structure of "2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile".

Chemical Reactions Analysis

Acetonitrile derivatives can undergo various chemical reactions. The reaction of optically active sulfinylacetonitrile with aldehydes in the presence of piperidine in acetonitrile leads to the formation of optically active hydroxyalkenenitriles . Additionally, the hydrolysis of certain acetonitrile derivatives can result in the formation of adducts with solvent molecules . These studies demonstrate the reactivity of acetonitrile derivatives in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives can vary widely. For instance, the condensation of hydroxyacetophenones with trichloroacetonitrile can lead to the formation of chromones and coumarins, indicating the potential for diverse chemical transformations . The use of acetonitrile in binary organic solvents for the synthesis of polythiophene shows its influence on the electrical conductivity and crystalline structure of the resulting polymer . Moreover, the photochemistry of hydroxyacetonitrile in astrophysical conditions can lead to the formation of various molecules like formylcyanide and ketenimine, suggesting that acetonitrile derivatives can have significant reactivity under UV irradiation .

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

  • Overview : Research on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems. These systems involve electrogenerated hydrogen peroxide and iron ions, which help in the degradation process. The study highlights the use of acetonitrile/water mixtures and the formation of hydroxylated derivatives and carboxylic acids as products (Sirés et al., 2007).

Photodegradation of Dichlorprop and 2-Naphthoxyacetic Acid

  • Overview : This study focuses on the photochemical transformations of dichlorprop and 2-naphthoxyacetic acid in water. It emphasizes the photolytic cleavage of aryl-halogen and aryloxy-carbon bonds, leading to various photodegradation products (Climent & Miranda, 1997).

Hydroxyacetonitrile in Astrophysical Conditions

  • Overview : Investigates hydroxyacetonitrile as a precursor for various astrophysical compounds. The study provides insights into the formation and photodegradation of hydroxyacetonitrile in space conditions, suggesting its role in the formation of molecules in astrophysical environments (Danger et al., 2013).

Photocatalyzed Oxidation of Dichlorophenol by CdS

  • Overview : Explores the photocatalytic oxidation of 2,4-dichlorophenol by CdS in different pH conditions. The study contributes to understanding the photocatalytic degradation of chlorinated phenols in the environment (Tang & Huang, 1995).

Condensation of 2-Hydroxyacetophenones

  • Overview : Discusses the condensation of 2-hydroxyacetophenones with trichloroacetonitrile, leading to the formation of β-amino-β-trichloromethylvinyl ketones. This process is significant in synthetic chemistry for creating complex organic compounds (Sosnovskikh et al., 2000).

Demethylation of 2'-Methoxyacetophenones

  • Overview : The study focuses on the demethylation of 2'-methoxyacetophenones using anhydrous aluminum chloride or bromide in acetonitrile. This research contributes to organic synthesis and the development of various synthetic methodologies (Kawamura et al., 1994).

properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBJRKFGAMINPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10917519
Record name (2,3-Dichlorophenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93842-97-8
Record name 2,3-Dichloro-α-hydroxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93842-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dichloro)hydroxyacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dichlorophenyl)(hydroxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10917519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichloro)hydroxyacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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